3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics . The presence of a bromine atom and a formyl group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules in the presence of an oxidizing agent.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Chemical Reactions Analysis
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and formyl groups, leading to different reactivity and applications.
7-Methylimidazo[1,2-a]pyridine:
The presence of the bromine and formyl groups in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGZWQDUAEDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724475 |
Source
|
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-52-5 |
Source
|
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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